molecular formula C5H8N2O B046916 (1-methyl-1H-pyrazol-4-yl)methanol CAS No. 112029-98-8

(1-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B046916
CAS No.: 112029-98-8
M. Wt: 112.13 g/mol
InChI Key: QSXREDPBMQKKAY-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)methanol is a chemical compound with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include (1-methyl-1h-pyrazol-4-yl)methanol, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

A molecular simulation study was performed on a similar compound, which justified its potent in vitro antipromastigote activity . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological activity of the targets.

Biochemical Pathways

It is known that pyrazole-bearing compounds can have antileishmanial and antimalarial activities . This suggests that this compound might affect the biochemical pathways related to these diseases.

Result of Action

It is known that pyrazole-bearing compounds can have antileishmanial and antimalarial activities . This suggests that this compound might have similar effects.

Action Environment

It is known that the compound is very soluble , which suggests that it might be stable in various environments.

Biochemical Analysis

Biochemical Properties

(1-Methyl-1H-pyrazol-4-yl)methanol plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with enzymes and proteins, forming complexes that can influence catalytic activities. For instance, it has been shown to interact with copper-containing enzymes, potentially affecting their catalytic efficiency . The nature of these interactions often involves coordination bonds between the nitrogen atoms of the pyrazole ring and the metal ions in the enzyme’s active site.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways by modulating the activity of key enzymes involved in signal transduction. Additionally, this compound has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins . In terms of cellular metabolism, this compound can alter metabolic fluxes, potentially leading to changes in energy production and biosynthetic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, altering their conformation and activity. This binding can result in either inhibition or activation of the enzyme, depending on the context . Additionally, this compound can influence gene expression by interacting with DNA-binding proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At high doses, toxic or adverse effects can occur, including enzyme inhibition and disruption of cellular homeostasis . Threshold effects are often observed, where a specific dosage range is required to achieve the desired biochemical outcome without inducing toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for its accumulation and activity in target tissues.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or nucleus, where it exerts its biochemical effects . The localization of this compound within the cell is essential for its function and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Methyl-1H-pyrazol-4-yl)methanol can be synthesized through several methods. One common synthetic route involves the reduction of 1-methylpyrazole-4-carbaldehyde using sodium tetrahydroborate in methanol . The reaction is typically carried out at room temperature for about three hours. Another method involves the reduction of ethyl 1-methyl-1H-pyrazole-4-carboxylate using lithium aluminium hydride in tetrahydrofuran (THF) at 60°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: The major products include 1-methyl-1H-pyrazole-4-carbaldehyde and 1-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: The major products include 1-methyl-1H-pyrazole-4-methanol and 1-methyl-1H-pyrazole-4-amine.

    Substitution: The major products include 1-methyl-1H-pyrazole-4-chloride and 1-methyl-1H-pyrazole-4-bromide.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazole-4-carboxylic acid
  • 1-Methyl-1H-pyrazole-4-amine

Uniqueness

(1-Methyl-1H-pyrazol-4-yl)methanol is unique due to its specific structural features, such as the presence of a hydroxyl group at the 4-position of the pyrazole ring. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-7-3-5(4-8)2-6-7/h2-3,8H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXREDPBMQKKAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474803
Record name (1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112029-98-8
Record name (1-methyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-methyl-1H-pyrazol-4-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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